molecular formula C5H2BrClN4 B6291779 5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 2433901-33-6

5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6291779
CAS No.: 2433901-33-6
M. Wt: 233.45 g/mol
InChI Key: DJGPZEKCAOHSRT-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C5H2BrClN4. It is part of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-bromo-1H-pyrazole with 2,2,2-trichloroethyl chloroformate, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrazines, while oxidation reactions can produce various oxidized derivatives .

Properties

IUPAC Name

5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-4(7)5-10-9-2-11(3)5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGPZEKCAOHSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NN=C2C(=N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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